1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,3-triazol-4-amine is a heterocyclic compound that features a triazole ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both pyridine and triazole rings in its structure imparts unique chemical properties, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,3-triazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxypyridine-2-carbaldehyde and sodium azide.
Formation of Azide Intermediate: The aldehyde group of 6-methoxypyridine-2-carbaldehyde is converted to an azide intermediate using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Cycloaddition Reaction: The azide intermediate undergoes a cycloaddition reaction with an alkyne to form the triazole ring. This reaction is typically carried out under copper-catalyzed conditions (CuAAC) to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the triazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other substituents using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halides, amines, dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in biochemical assays to study enzyme inhibition, receptor binding, and other biological interactions.
Mechanism of Action
The mechanism of action of 1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine moiety can interact with nucleophilic sites in biological molecules, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,3-triazol-4-amine: Unique due to the presence of both methoxypyridine and triazole rings.
1-(Pyridin-2-ylmethyl)-1h-1,2,3-triazol-4-amine: Lacks the methoxy group, resulting in different chemical properties.
1-((6-Methylpyridin-2-yl)methyl)-1h-1,2,3-triazol-4-amine: Contains a methyl group instead of a methoxy group, affecting its reactivity and biological activity.
Uniqueness
This compound is unique due to the presence of the methoxy group on the pyridine ring, which enhances its solubility and potential for hydrogen bonding. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Properties
Molecular Formula |
C9H11N5O |
---|---|
Molecular Weight |
205.22 g/mol |
IUPAC Name |
1-[(6-methoxypyridin-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H11N5O/c1-15-9-4-2-3-7(11-9)5-14-6-8(10)12-13-14/h2-4,6H,5,10H2,1H3 |
InChI Key |
WZUUGTFONPEHOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)CN2C=C(N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.